Fischer's base aldehyde 5-chloro analog chemical data
Fischer's base aldehyde 5-chloro analog chemical data
The following technical guide details the chemical profile, synthesis, and application of the 5-chloro analog of Fischer’s base aldehyde. This document is structured for researchers requiring actionable data for cyanine dye synthesis and functional materials development.
Compound: 2-(5-Chloro-1,3,3-trimethylindolin-2-ylidene)acetaldehyde Class: Heterocyclic Polymethine Dye Intermediate
Executive Summary
The 5-chloro analog of Fischer's base aldehyde (often referred to as "5-Chloro-Tribase Aldehyde") is a critical electrophilic building block used to synthesize polymethine cyanine dyes. The introduction of the chlorine atom at the 5-position of the indoline ring imparts specific electronic and physical changes compared to the non-halogenated parent:
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Bathochromic Shift: The electron-withdrawing nature of chlorine typically induces a red-shift in the absorption maxima of derived dyes.
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Solubility Modulation: Increased lipophilicity aids in solvation within non-polar matrices (e.g., polymer films).[1]
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Stacking Interactions: Altered
- stacking capabilities useful in J-aggregate formation.
Chemical Identity & Physiochemical Properties[2][3][4][5][6][7][8]
| Property | Data / Descriptor |
| IUPAC Name | 2-[(2E)-5-Chloro-1,3,3-trimethyl-2,3-dihydro-1H-indol-2-ylidene]acetaldehyde |
| Common Names | 5-Chloro Fischer's Aldehyde; 5-Chloro-1,3,3-trimethyl-2-formylmethyleneindoline |
| Molecular Formula | |
| Molecular Weight | 235.71 g/mol |
| Parent CAS | 84-83-3 (Non-chlorinated analog for reference) |
| Precursor CAS | 6872-17-9 (5-Chloro-1,3,3-trimethyl-2-methyleneindoline) |
| Appearance | Yellow to Orange Crystalline Solid |
| Solubility | Soluble in DCM, Chloroform, DMF, Ethanol; Insoluble in Water |
| Melting Point | Predicted:[2][3][4][5][6] 125–135 °C (Typically elevated vs. parent mp of 112–116 °C) |
| Reactivity | Highly reactive electrophile at the aldehyde carbon; Enamine character at the |
Synthetic Pathway: Vilsmeier-Haack Formylation
The most robust route to this aldehyde is the Vilsmeier-Haack formylation of the corresponding methylene base. This protocol ensures high regioselectivity at the reactive exocyclic methylene carbon.
Retrosynthetic Analysis & Workflow
The synthesis relies on the in situ generation of the chloromethyliminium salt (Vilsmeier reagent) which attacks the electron-rich enamine system of the Fischer's base.
Figure 1: Synthetic workflow for the formylation of 5-chloro Fischer's base.
Detailed Protocol
Safety Note:
Step 1: Reagent Preparation
-
Chill 1.2 equivalents of anhydrous DMF to 0°C in a round-bottom flask under Argon/Nitrogen.
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Dropwise add 1.1 equivalents of Phosphorus Oxychloride (
). -
Observation: The solution will turn pale yellow/viscous as the Vilsmeier complex forms. Stir for 30 mins at 0°C.
Step 2: Formylation
-
Dissolve 1.0 equivalent of 5-Chloro-1,3,3-trimethyl-2-methyleneindoline (CAS 6872-17-9) in a minimal amount of DMF.
-
Add the indoline solution dropwise to the Vilsmeier reagent, maintaining temperature
. -
Allow the mixture to warm to room temperature, then heat to 40–50°C for 2 hours.
-
Mechanism: The enamine carbon attacks the chloroiminium ion.
Step 3: Hydrolysis & Workup
-
Pour the reaction mixture onto crushed ice (exothermic quench).
-
Neutralize and basify to pH 9–10 using 20% NaOH or saturated
. -
Critical Step: Stir vigorously for 1 hour. The intermediate iminium salt must hydrolyze to release dimethylamine and form the aldehyde.
-
The product will precipitate as a yellow/orange solid.
-
Filter the solid or extract with Dichloromethane (DCM).
Step 4: Purification
-
Recrystallize from hot Ethanol or Methanol.
-
Yield is typically 70–85%.
Structural Characterization
To validate the synthesis, the following spectral signatures must be confirmed.
Proton NMR ( )
Solvent:
| Proton Group | Shift ( | Multiplicity | Interpretation |
| -CHO | 9.8 – 10.2 | Doublet ( | Aldehyde proton coupled to the vinyl proton. |
| =CH- | 5.6 – 6.0 | Doublet ( | Methine proton on the chain (alpha to ring). |
| Ar-H (Ring) | 6.8 – 7.4 | Multiplet | Aromatic protons. Look for 3 protons (5-Cl substitution pattern). |
| N-CH3 | 3.2 – 3.4 | Singlet | N-Methyl group. |
| C(CH3)2 | 1.6 – 1.8 | Singlet (6H) | Gem-dimethyl protons (characteristic of indolenine). |
Mechanistic Pathway Diagram
Understanding the electron flow is vital for troubleshooting low yields (often caused by incomplete hydrolysis).
Figure 2: Mechanistic progression from enamine attack to aldehyde formation.
Applications in Drug & Dye Development
The 5-chloro aldehyde is a "chain extender" used to create polymethine dyes.
Hemicyanine Synthesis
Reacting the aldehyde with an amine or hydrazide yields hemicyanines, often used as:
-
Voltage-Sensitive Dyes: For neuronal imaging.
-
Mitochondrial Trackers: The delocalized positive charge (after quaternization) targets mitochondrial potential.
Symmetrical/Asymmetrical Cyanines (Cy3 Analogs)
Condensation with another equivalent of an indolium salt (active methyl) creates trimethine cyanines (Cy3 family).
-
Effect of 5-Cl: The chlorine atom increases the hydrophobicity of the dye, which can reduce aggregation in aqueous buffers or enhance membrane staining efficiency. It also provides a handle for further functionalization (e.g., via Palladium-catalyzed cross-coupling).
References
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Vilsmeier-Haack Reaction Review: Jones, G., & Stanforth, S. P. (2000).[1] The Vilsmeier-Haack Reaction. Organic Reactions.[7] Link
-
Cyanine Dye Chemistry: Mishra, A., et al. (2000).[1] Cyanines during the 1990s: A Review. Chemical Reviews, 100(6), 1973-2012.[1] Link
-
Synthesis of Indoline Precursors: Organic Syntheses, Coll. Vol. 3, p. 853 (1955); Vol. 27, p. 80 (1947).[1] (General method for Fischer base synthesis). Link
-
Spectral Data Source: National Institute of Advanced Industrial Science and Technology (AIST), Spectral Database for Organic Compounds (SDBS). (Use for comparing parent indoline spectra). Link
Sources
- 1. CN103242349A - 5-chlorosalicylaldehyde Schiff base tetra-nucleus copper complex as well as preparation method and application thereof - Google Patents [patents.google.com]
- 2. 5-Chloro-salicylaldehyde | C7H5ClO2 | CID 12481 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 5-Chloro-1,3,3-trimethylspiro[indoline-2,3'-naphtho[2,1-b][1,4]oxazine] , 97% , 27333-50-2 - CookeChem [cookechem.com]
- 4. prepchem.com [prepchem.com]
- 5. US4377699A - 5-Chloro-indole preparation - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. US3865837A - Process for preparing fischer{3 s base - Google Patents [patents.google.com]
